1-Hydroxy-2-naphthylammonium chloride

Description

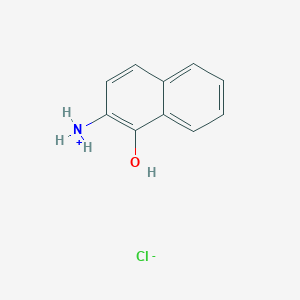

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-hydroxynaphthalen-2-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJOQASNBCUDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606-41-7 (Parent) | |

| Record name | 2-Amino-1-naphthol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041772230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41772-23-0 | |

| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41772-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-naphthol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041772230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-hydroxy-2-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide on 2-Amino-1-naphthol Hydrochloride (CAS 41772-23-0): Synthetic Utility and Toxicological Mechanisms

Executive Summary

2-Amino-1-naphthol hydrochloride (CAS 41772-23-0) is a bifunctional aromatic compound that occupies a unique intersection between advanced pharmaceutical synthesis and molecular toxicology. In drug development, it serves as an indispensable scaffold for synthesizing complex, highly targeted therapeutics, such as cyclopropabenzindole (CBI) alkylating agents used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT)[1]. Conversely, in toxicology, the free base (2-amino-1-naphthol) is a critical, highly reactive proximate metabolite of 2-naphthylamine, a known Group 1 human carcinogen[2],[3]. This guide synthesizes the physicochemical properties, metabolic pathways, and validated experimental protocols associated with this compound to provide a comprehensive resource for researchers and drug development professionals.

Physicochemical Profiling and Analytical Data

The hydrochloride salt form of 2-amino-1-naphthol is vastly preferred in laboratory settings due to its enhanced aqueous solubility and relative stability compared to the free base[4],[5]. However, it remains highly sensitive to oxidative degradation.

| Property | Value | Reference |

| CAS Number | 41772-23-0 | [4],[6] |

| Molecular Formula | C₁₀H₁₀ClNO (C₁₀H₉NO·HCl) | [4],[7] |

| Molecular Weight | 195.65 g/mol | [4],[6] |

| Appearance | White to Gray to Brown crystalline powder | [8],[7] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6] |

| LogP | 2.5494 | [6] |

| Solubility | Soluble in methanol and water | [8],[5] |

| Storage Conditions | <15°C, under inert gas (Ar/N₂), protect from light | [6],[7] |

Toxicological Mechanisms: The 2-Naphthylamine Pathway

Understanding the genotoxicity of 2-amino-1-naphthol is critical for researchers handling the compound. It is a major downstream metabolite of 2-naphthylamine, a chemical historically used in dye manufacturing that is now heavily restricted due to its potent bladder carcinogenicity[2],[9].

Mechanistic Causality: 2-Naphthylamine is not inherently DNA-reactive; it requires metabolic activation. Hepatic cytochrome P450 enzymes N-hydroxylate the parent amine to form 2-hydroxyamino-naphthalene, which spontaneously isomerizes into 2-amino-1-naphthol[3],[10]. The critical toxicological event occurs when 2-amino-1-naphthol is further oxidized into 2-amino-1,4-naphthoquinone-imine[3]. This quinone-imine is a highly electrophilic species that aggressively attacks nucleophilic centers on DNA—specifically the N2 position of deoxyguanosine.

The resulting bulky covalent adducts physically distort the DNA backbone, disrupting the hydrogen-bonding network of the double helix. This thermodynamic destabilization is directly measurable as a permanent drop in the DNA melting temperature (Tm)[11].

Metabolic activation of 2-naphthylamine to 2-amino-1-naphthol and DNA adducts.

Pharmaceutical Applications: Scaffold for Targeted Therapeutics

Despite its toxicological profile, the precise regiochemistry of 2-amino-1-naphthol makes it an invaluable building block in the synthesis of duocarmycin analogs, specifically CBI-TMI (pro-1,2,9,9a-tetrahydrocyclopropa[c]benz-[e]indole-4-one tetramethoxyindolecarboxamide) prodrugs[1]. These prodrugs are designed to be inert in systemic circulation but highly cytotoxic once activated by tumor-localized catalytic antibodies (e.g., Ab 38C2)[1].

Synthetic Causality: To construct the tricyclic CBI skeleton, the 2-amino-1-naphthol core must undergo a sequence of Stille couplings and N-alkylations[1]. Because the free amino group is highly nucleophilic and prone to rapid auto-oxidation, it must be immediately protected. Utilizing a tert-butyloxycarbonyl (Boc) protecting group is a deliberate experimental choice: it not only prevents premature polymerization and unwanted N-alkylation during the introduction of the vinyl group, but it also easily withstands the basic conditions of subsequent O-alkylation steps before being cleanly removed via acid hydrolysis[1].

Synthetic workflow of CBI-TMI prodrugs utilizing 2-amino-1-naphthol.

Validated Experimental Methodologies

Protocol A: Biocatalytic Synthesis of 2-Amino-1-naphthol

Chemical reduction of 1-nitronaphthalene often requires harsh conditions (e.g., SnCl₂/HCl) which can lead to over-reduction or complex purification due to heavy metal contamination[12],[13]. Utilizing an engineered E. coli strain expressing nitroreductase provides a highly regioselective, room-temperature alternative that simplifies downstream extraction[14].

Step-by-Step Procedure:

-

Cell Preparation: Grow E. coli strain JS996 (expressing nfs1 nitroreductase) in LB medium to an OD₆₀₀ of 0.75. Harvest and resuspend in 50 mM potassium phosphate buffer (pH 8.0) containing 1% glucose[14].

-

Substrate Addition: Introduce 1-nitronaphthalene (dissolved in minimal ethanol) to the cell suspension to achieve a final concentration of 1 mM.

-

Incubation & Monitoring: Incubate at 30°C with orbital shaking. Track the reaction via real-time HPLC (C18 column, UV detection at 254 nm).

-

Extraction: Once the substrate peak is depleted, quench the reaction with an equal volume of cold ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield 2-amino-1-naphthol[14].

-

Self-Validation System: To ensure the observed reduction is enzymatically driven and not an artifact of the culture media, a parallel control using an empty-vector E. coli strain must be run. The reaction is self-indicating; the depletion of the yellow substrate and the emergence of the product can be tracked via real-time HPLC, ensuring the reaction is quenched exactly at maximum yield before degradation occurs.

Protocol B: Biophysical Validation of DNA Adduct Formation (Tm Assay)

Because the oxidized quinone form of 2-amino-1-naphthol forms covalent adducts with deoxyguanosine, it disrupts the hydrogen bonding of the DNA double helix[3],[11]. Measuring the melting temperature (Tm) provides a rapid, label-free biophysical readout of genotoxicity.

Step-by-Step Procedure:

-

DNA Preparation: Dissolve highly polymerized salmon sperm DNA in 10 mM sodium phosphate buffer (pH 7.0) to a concentration of 50 µg/mL.

-

Metabolite Incubation: Add 2-amino-1-naphthol hydrochloride (100 µM final concentration) alongside a mild oxidizing agent (or a rat liver S9 metabolic activation fraction) to generate the reactive quinone-imine[11]. Incubate at 37°C for 2 hours.

-

Thermal Denaturation: Transfer the sample to a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while ramping the temperature from 25°C to 95°C at a rate of 1°C/min.

-

Self-Validation System: The assay incorporates a reversibility check. After the initial melt, slowly cool the sample to allow reannealing, followed by a second melt. Reversible intercalators will show a restored Tm, whereas true covalent adducts (formed by 2-amino-1-naphthol metabolites) will show persistent Tm depression, validating the covalent nature of the interaction[11].

Handling, Safety, and Storage Protocols

Due to its structural and metabolic relationship to 2-naphthylamine (IARC Group 1 carcinogen), 2-amino-1-naphthol hydrochloride must be handled with stringent safety protocols[2],[9].

-

Hazards: Causes severe skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335),[8].

-

Storage: The compound rapidly auto-oxidizes in the presence of atmospheric oxygen and light. It must be stored in tightly sealed amber glass containers, backfilled with Argon or Nitrogen, and kept at temperatures below 15°C (preferably 4°C)[6],[7].

-

PPE: Handling requires a certified chemical fume hood, nitrile gloves (double-gloved), and chemical splash goggles.

References

-

1-Naphthalenol, 2-amino-, hydrochloride (1:1) . PubChem - National Institutes of Health.[Link]

-

2-NAPHTHYLAMINE - Chemical Agents and Related Occupations . NCBI Bookshelf - IARC Monographs.[Link]

-

The Effect of Metabolites of 2-Naphthylamine and the Mutagen Hydroxylamine on the Thermal Stability of DNA and Polyribonucleotides . Cancer Research - AACR Journals.[Link]

-

2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map . Bio-Rad. [Link]

-

Studies toward the duocarmycin prodrugs for the antibody prodrug therapy approach . PubMed Central (PMC) - NIH.[Link]

-

Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols . Defense Technical Information Center (DTIC). [Link]

Sources

- 1. Studies toward the duocarmycin prodrugs for the antibody prodrug therapy approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | C10H10ClNO | CID 12999318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Amino-1-naphthol Hydrochloride | 41772-23-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2-Amino-1-naphthol Hydrochloride | 41772-23-0 | TCI EUROPE N.V. [tcichemicals.com]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. doras.dcu.ie [doras.dcu.ie]

- 13. benchchem.com [benchchem.com]

- 14. apps.dtic.mil [apps.dtic.mil]

1-Hydroxy-2-naphthylammonium Chloride: Physicochemical Profiling, Synthesis, and Application Dynamics

Executive Summary

1-Hydroxy-2-naphthylammonium chloride (systematically known as 2-amino-1-naphthol hydrochloride) is a highly versatile bifunctional intermediate utilized extensively in organic synthesis, materials science, and dye manufacturing. Characterized by the presence of both an activating hydroxyl group and a deactivating protonated ammonium group on a naphthalene scaffold, this compound exhibits unique electronic and photophysical properties.

This technical whitepaper provides an authoritative breakdown of its molecular specifications, mechanistic reactivity, and a self-validating experimental protocol for its synthesis, designed for researchers and drug development professionals.

Quantitative Specifications and Molecular Formula

The structural integrity and exact mass of 1-hydroxy-2-naphthylammonium chloride are critical for high-resolution mass spectrometry (HRMS) validation and stoichiometric calculations in complex syntheses. The compound exists as a hydrochloride salt, which is essential for its stability.

Physicochemical Properties Table

| Property | Value |

| Chemical Name | 1-Hydroxy-2-naphthylammonium chloride |

| Common Synonym | 2-Amino-1-naphthol hydrochloride |

| CAS Registry Number | 41772-23-0 |

| Molecular Formula | C₁₀H₁₀ClNO (or C₁₀H₉NO · HCl) |

| Molecular Weight | 195.64 g/mol |

| Exact Mass | 195.04509 Da |

| Topological Polar Surface Area | 46.3 Ų |

| Physical Form | Crystalline solid |

Data supported by the and .

Structural and Mechanistic Dynamics

Electronic Push-Pull Effects

The reactivity of the naphthalene ring in 1-hydroxy-2-naphthylammonium chloride is governed by competing electronic effects. The hydroxyl (-OH) group at the C1 position acts as a strong electron-donating group (EDG) via resonance, activating the ring toward electrophilic aromatic substitution. Conversely, the protonated ammonium group (-NH₃⁺) at the C2 position exerts a powerful electron-withdrawing inductive effect, serving as a deactivating group. This "push-pull" dynamic allows for highly regioselective downstream modifications.

Excited-State Proton Transfer (ESPT)

In protic environments, the compound demonstrates remarkable photophysical behavior. Upon electronic excitation via UV light, the pKa values of the functional groups shift dramatically. The protonation state of the amino group functions as a pH-dependent optical switch, dictating the pathways of Excited-State Proton Transfer (ESPT). This makes the compound highly valuable in the development of fluorescent probes and photochromic materials.

Key downstream applications and reaction pathways for the compound.

Experimental Methodology: Synthesis and Isolation

Free aminonaphthols are notoriously unstable; they rapidly oxidize in the presence of air to form 1,2-naphthoquinones. Therefore, isolating the compound as a hydrochloride salt is a mandatory protocol standard to ensure long-term stability .

The following self-validating protocol details the synthesis of 1-hydroxy-2-naphthylammonium chloride via the reduction of 2-nitroso-1-naphthol .

Step-by-Step Protocol

Step 1: Nitrosation of 1-Naphthol

-

Procedure: Dissolve 10 mmol of 1-naphthol in 20 mL of 10% aqueous NaOH. Chill the solution in an ice bath to 0–5°C. Add 11 mmol of sodium nitrite (NaNO₂) dissolved in minimal water. Slowly add 2M H₂SO₄ dropwise under vigorous stirring until the solution is acidic (pH ~3).

-

Causality: The alkaline environment deprotonates 1-naphthol to the highly activated phenoxide ion. Cooling is strictly required to prevent over-nitrosation and oxidative degradation. The addition of acid generates the nitrosonium ion (NO⁺) in situ, which attacks the strongly activated ortho-position (C2).

-

Validation: The reaction is self-validating through a distinct color change (solution turns deep red/brown) and the immediate precipitation of 2-nitroso-1-naphthol. TLC (Hexane:EtOAc, 3:1) will confirm the complete consumption of the starting material.

Step 2: Reduction to the Ammonium Salt

-

Procedure: Suspend the crude 2-nitroso-1-naphthol in 15 mL of concentrated hydrochloric acid (HCl). In a separate beaker, dissolve 25 mmol of Stannous Chloride (SnCl₂) in 10 mL of concentrated HCl. Add the SnCl₂ solution dropwise to the suspension, maintaining the temperature below 40°C.

-

Causality: SnCl₂ acts as a robust reducing agent, converting the nitroso group directly to an amine. The highly acidic medium (conc. HCl) serves a dual purpose: it facilitates the reduction mechanism and immediately protonates the newly formed amine. This protonation is the critical step that prevents the free amine from oxidizing into a quinone.

-

Validation: The suspension will clarify as the nitroso compound reduces and dissolves, followed by the reprecipitation of the target hydrochloride salt as the concentration exceeds its solubility limit.

Step 3: Isolation via Common-Ion Effect

-

Procedure: Cool the reaction mixture to 0°C for 2 hours to maximize crystallization. Filter the precipitate under vacuum. Wash the filter cake with ice-cold 2M HCl, followed by a minimal amount of cold diethyl ether.

-

Causality: Washing with cold HCl leverages the common-ion effect (high Cl⁻ concentration) to suppress the solubility of the product, maximizing yield while effectively washing away soluble tin byproducts. Ether removes any residual non-polar organic impurities.

-

Validation: Purity is confirmed via melting point determination (dec. ~250°C) and HRMS, looking for the cationic species [C₁₀H₁₀NO + H]⁺ at m/z 160.076.

Synthesis workflow of 1-Hydroxy-2-naphthylammonium chloride via reduction.

Advanced Applications in Drug Development & Materials

-

Precursor for Complex Chiral Molecules: The proximity of the hydroxyl and amino groups makes this compound an ideal substrate for the Betti reaction. By incorporating chiral building blocks, researchers can synthesize enantiopure ligands used in asymmetric catalysis.

-

Azo Dye Synthesis: Diazotization of the amine, followed by coupling with various aromatic systems, yields a vast array of azo dyes (e.g., Reactive Red derivatives). The hydrochloride salt ensures precise stoichiometric control during the generation of the diazonium intermediate .

-

Photochromic Materials: Condensation of 1-hydroxy-2-naphthylammonium chloride with methylene-substituted azaheterocycles in the presence of an oxidizing agent yields spirooxazines, which are highly valued for their photochromic properties in advanced optical materials.

References

-

PubChem Database. "1-Naphthalenol, 2-amino-, hydrochloride (1:1) | C10H10ClNO". National Center for Biotechnology Information. URL:[Link]

-

Onunkwo I. C., Ejikeme C. M., & Osuji G. A. "Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials". International Journal of Chemistry and Materials Research. URL:[Link]

The Nomenclature and Synthetic Dynamics of 1-Hydroxy-2-naphthylammonium Chloride

Executive Summary

In the realm of organic synthesis and drug development, the handling of electron-rich aromatic amines requires a rigorous understanding of both chemical nomenclature and thermodynamic stability. 1-Hydroxy-2-naphthylammonium chloride (often referred to by its free-base synonym, 2-amino-1-naphthol hydrochloride) is a highly versatile bifunctional building block[1]. It serves as a critical precursor for the synthesis of axially chiral ligands (such as BINAM derivatives) used in asymmetric catalysis[2], as well as physiologically active naphthoxazoles[3].

This whitepaper deconstructs the IUPAC nomenclature rules that govern this compound, details the physicochemical rationale behind its salt formulation, and provides a self-validating experimental protocol for its synthesis from 2-nitro-1-naphthol.

Structural Elucidation & IUPAC Nomenclature Dynamics

The nomenclature of this compound is a textbook example of how IUPAC priority rules shift depending on the ionization state of the molecule. As application scientists, understanding these rules is critical for accurate database querying and regulatory documentation.

The Free Base: 2-Aminonaphthalen-1-ol

In its neutral form, the molecule possesses both a hydroxyl group (-OH) and an amino group (-NH₂). According to IUPAC Blue Book nomenclature rules for principal functional groups, alcohols and phenols hold higher seniority than amines.

-

Parent Structure: Naphthalen-1-ol (Naphthol).

-

Substituent: The amino group is treated as a substituent at the 2-position.

-

Resulting Name: 2-aminonaphthalen-1-ol[4].

The Salt: 1-Hydroxynaphthalen-2-aminium chloride

When the amine is protonated by hydrochloric acid, the priority rules invert. Cationic centers (such as ammonium/aminium ions) possess higher IUPAC seniority than hydroxyl groups.

-

Parent Structure: Naphthalen-2-aminium (the cationic amine dictates the suffix).

-

Substituent: The hydroxyl group is now relegated to a prefix at the 1-position.

-

Resulting Name: 1-hydroxynaphthalen-2-aminium chloride.

While both 2-aminonaphthalen-1-ol hydrochloride and 1-hydroxynaphthalen-2-aminium chloride are systematically acceptable[4], the latter strictly adheres to the highest priority functional group in the salt form.

Physicochemical Profiling & Quantitative Data

To ensure reproducibility across synthetic workflows, the core quantitative parameters of the compound are summarized below.

| Property | Value |

| Systematic IUPAC Name (Salt) | 1-Hydroxynaphthalen-2-aminium chloride[4] |

| Systematic IUPAC Name (Base) | 2-Aminonaphthalen-1-ol hydrochloride[4] |

| CAS Registry Number | 41772-23-0[4] |

| Molecular Formula | C₁₀H₁₀ClNO[5] |

| Molecular Weight | 195.64 g/mol [4] |

| Exact Mass | 195.045 Da[4] |

| SMILES String | OC1=C2C=CC=CC2=CC=C1N.[H]Cl[5] |

| Optimal Storage Conditions | 4°C, stored under nitrogen, away from moisture[5] |

Mechanistic Causality: Why the Hydrochloride Salt?

A common pitfall in bench chemistry is attempting to isolate and store the free base, 2-amino-1-naphthol. The naphthalene ring is highly electron-rich, and the synergistic electron-donating effects of the adjacent -OH and -NH₂ groups raise the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the free base exceptionally susceptible to atmospheric oxidation, rapidly degrading into dark, polymeric quinone-imine structures[6].

The Causality of Salt Formation: By treating the free base with hydrochloric acid, the lone pair on the nitrogen atom is protonated. This eliminates the electron-donating resonance of the amine, drastically lowering the HOMO energy and rendering the molecule stable against oxidative degradation[1]. The precipitation of the hydrochloride salt is not merely a purification step; it is a thermodynamic necessity for long-term storage and handling[5].

Synthetic Workflow Visualization

Synthetic workflow from 2-nitro-1-naphthol to the stable ammonium chloride salt.

Experimental Protocol: Self-Validating Synthesis

The following methodology outlines the reduction of 2-nitro-1-naphthol using a modified Béchamp reduction, followed by immediate in situ salt formation[2].

Reagents Required:

-

2-Nitro-1-naphthol (Starting Material)

-

Iron powder (325 mesh)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Degassed Ethanol and Deionized Water

Step-by-Step Methodology:

-

Reaction Setup (Reduction): Suspend 2-nitro-1-naphthol (1.0 eq) and Iron powder (3.0 eq) in a 1:1 mixture of degassed ethanol and water inside a round-bottom flask equipped with a reflux condenser. Causality: Iron is selected over catalytic hydrogenation (Pd/C) to prevent unwanted over-reduction of the aromatic naphthalene ring. Degassed solvents minimize premature oxidation.

-

Catalytic Activation: Add a catalytic amount of concentrated HCl (0.1 eq) to the suspension. Heat the mixture to reflux (approx. 80°C) for 2 hours under a nitrogen atmosphere. Validation Check: The reaction mixture will turn into a dark, sludgy suspension as iron is oxidized to Fe₃O₄, indicating active electron transfer.

-

Hot Filtration: Filter the boiling mixture rapidly through a pad of Celite into a receiving flask pre-flushed with nitrogen. Wash the filter cake with hot ethanol. Causality: The free base (2-amino-1-naphthol) is highly soluble in hot ethanol but will co-precipitate with iron oxides if allowed to cool. Hot filtration ensures quantitative transfer.

-

Salt Precipitation (Protonation): Immediately place the receiving flask in an ice bath (0–4°C). Slowly add an excess of concentrated HCl (2.0 eq) dropwise under vigorous stirring. Validation Check: A rapid color change and the formation of a dense, white-to-off-white crystalline precipitate confirms the successful protonation and stabilization of the aminium salt[1].

-

Isolation and Storage: Collect the precipitate via vacuum filtration. Wash the crystals with ice-cold diethyl ether to remove residual water and unreacted organic impurities. Dry under high vacuum and store at 4°C in a desiccator backfilled with nitrogen[5].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12999318, 2-Amino-1-naphthol hydrochloride". PubChem.[Link]

-

Somayajulu, V. V., & Subba Rao, N. V. "Search for Physiologically Active Compounds - Part IX. Synthesis of Naphthoxazoles from Amino-naphthols". Proceedings of the Indian Academy of Sciences. [Link]

Sources

- 1. 1-Hydroxy-2-naphthylammonium Chloride [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | C10H10ClNO | CID 12999318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-Hydroxy-2-naphthylammonium Chloride [benchchem.com]

2-Hydroxy-1-naphthylamine hydrochloride synonyms list

An In-Depth Technical Guide to 2-Hydroxy-1-naphthylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-1-naphthylamine hydrochloride, a versatile aromatic compound, holds a significant position in synthetic organic chemistry and various industrial applications. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, detailed synthesis protocols, applications in research and development, and stringent safety and handling procedures. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Part 1: Nomenclature and Synonyms

The unambiguous identification of chemical compounds is paramount in scientific research and communication. 2-Hydroxy-1-naphthylamine hydrochloride is known by a variety of names, which can often be a source of confusion. Below is a comprehensive list of its synonyms and identifiers.

Systematic and Common Names:

-

2-Naphthalenol, 1-amino-, hydrochloride (1:1)[1]

-

2-Naphthol, 1-amino-, hydrochloride[1]

-

1-Amino-2-naphthalenol hydrochloride[1]

-

2-Hydroxy-1-naphthylammonium chloride[1]

-

1-aminonaphthalen-2-ol hydrochloride[1]

-

1-AMINO-2-NAPHTHOL HCL[1]

-

1-amino-2-naphthol, HCl[1]

-

1-aminonaphthalen-2-ol;hydrochloride[1]

-

1-amino-2-naphthol-hydrochloride[1]

-

1-AMINO-2-HYDROXYNAPHTHALENE HYDROCHLORIDE

-

1-amino-2-naphthohydrochloride

-

1-Amino-β-naphthol hydrochloride

Registry Numbers and Identifiers:

-

CAS Number: 1198-27-2[1]

-

EC Number: 214-830-8[1]

-

PubChem CID: 518469[1]

-

MDL Number: MFCD00012561

-

UNII: XM2LZU54OW[1]

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO | [1] |

| Molecular Weight | 195.64 g/mol | [1] |

| Appearance | White to light red solid crystalline powder | [3] |

| Melting Point | ~250 °C (decomposes) | [4] |

| Boiling Point | 336.8 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Slightly soluble in water. | [4] |

| Vapor Pressure | 5.61E-05 mmHg at 25°C (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Hydroxy-1-naphthylamine hydrochloride.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to the functional groups present in the molecule. Key absorptions include those for the O-H, N-H, C=C (aromatic), C-N, and C-O bonds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[2]

Part 3: Synthesis and Purification

The synthesis of 2-Hydroxy-1-naphthylamine hydrochloride is most practically achieved from β-naphthol through the formation of an azo compound, followed by reduction.[1] The following protocol is a well-established method.

Experimental Protocol: Synthesis via Azo Dye Reduction

This procedure involves three main stages: diazotization of sulfanilic acid, coupling with β-naphthol to form the azo dye Orange II, and subsequent reduction to yield 1-amino-2-naphthol hydrochloride.[1]

Step 1: Diazotization of Sulfanilic Acid

-

In a suitable vessel, dissolve 105 g of sulfanilic acid dihydrate and 26.5 g of anhydrous sodium carbonate in 500 cc of water by heating and stirring.

-

Cool the solution to 15°C in an ice bath.

-

Add a solution of 37 g of sodium nitrite in 100 cc of water.

-

Immediately pour the resulting solution into a mixture of 106 cc of concentrated hydrochloric acid and 600 g of ice.

Step 2: Coupling to Form Orange II

-

Dissolve 72 g of β-naphthol in a warm solution of 110 g of sodium hydroxide in 600 cc of water.

-

Cool this solution to approximately 5°C by adding 400 g of ice.

-

Add the suspension of the diazonium salt from Step 1 to the β-naphthol solution.

-

Stir the mixture well and allow it to stand for one hour. The azo dye, Orange II, will separate as a paste.

Step 3: Reduction to 1-Amino-2-naphthol Hydrochloride

-

To the paste of Orange II, add a solution of 250 g of stannous chloride dihydrate in 500 cc of concentrated hydrochloric acid.

-

Heat the mixture to 85–90°C with stirring for one hour.

-

Filter the hot mixture through a Büchner funnel.

-

Cool the filtrate to 35–40°C in an ice bath and filter again into 1.2 L of concentrated hydrochloric acid. The product, 1-amino-2-naphthol hydrochloride, will precipitate.

-

Allow the mixture to stand for at least two hours with occasional agitation.

-

Collect the precipitate on a Büchner funnel and wash with 20% hydrochloric acid and then with ether.

-

Dry the product in the air. The expected yield is 180–200 g.[1]

Purification

For high-purity applications, recrystallization is recommended. Dissolve the crude product in a minimum volume of hot water containing a few drops of a stannous chloride solution in hydrochloric acid (to prevent oxidation). Filter the hot solution and add half its volume of concentrated hydrochloric acid. Upon cooling, the purified salt will crystallize.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Amino-2-naphthol hydrochloride.

Part 4: Applications in Research and Development

2-Hydroxy-1-naphthylamine hydrochloride and its parent compound, 1-amino-2-naphthol, are valuable intermediates and reagents in several areas of chemical research and development.

-

Dye and Pigment Synthesis: This compound is a key precursor in the synthesis of various azo dyes.[5] The amino and hydroxyl groups on the naphthyl ring system provide sites for further chemical modification, allowing for the creation of a wide range of colors.

-

Synthesis of Photochromic Spirooxazines: 1-Amino-2-naphthol undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to produce photochromic spirooxazines.[4] These molecules are of interest for their ability to change color upon exposure to light.

-

Antimicrobial Research: Derivatives of 1-aminoalkyl-2-naphthols have been synthesized and investigated for their antimicrobial properties.[6] Some of these compounds have shown potent activity against multidrug-resistant bacterial strains, highlighting their potential as scaffolds for the development of new antimicrobial agents.[6]

-

Heterogeneous Catalysis: 1-Amino-2-naphthol-4-sulfonic acid functionalized graphene oxide has been employed as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone derivatives. This demonstrates the utility of functionalized aminonaphthols in developing novel catalytic systems.

-

Environmental Research: 1-Amino-2-naphthol hydrochloride has been used in studies on the degradation of azo dyes, such as Acid Orange 7, in anaerobic assays.[4] This application is relevant to the bioremediation of industrial wastewater.

Part 5: Safety, Handling, and Disposal

Due to its potential hazards, strict safety protocols must be followed when handling 2-Hydroxy-1-naphthylamine hydrochloride.

Hazard Identification

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed[2]

-

H312: Harmful in contact with skin[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

-

H351: Suspected of causing cancer

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is light and air-sensitive, so storage under an inert atmosphere is recommended.

First Aid Measures

-

If Swallowed: Rinse mouth and seek medical attention.

-

If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

Disposal

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Safe Handling Workflow

Caption: Recommended workflow for the safe handling of 2-Hydroxy-1-naphthylamine hydrochloride.

References

-

PureSynth. (n.d.). 1-Amino-2-Naphthol Hydrochloride 97.0%(HPLC). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-Aminonaphthol Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthol hydrochloride. Retrieved from [Link]

- Onunkwo, I. C., Ejikeme, C. M., & Osuji, G. A. (2020). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol.

-

NIST. (n.d.). 1-Amino-2-naphthol hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

- Bose, A. K., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008.

- Google Patents. (n.d.). CN101811998A - Preparation method of 1-amino-2-naphthol-4-sulfonic acid.

- Der Pharma Chemica. (2016). Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Der Pharma Chemica, 8(1), 22-26.

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 1-Amino-2-naphthol-4-sulfonic acid, ACS. Retrieved from [Link]

- Geleta, B., et al. (2022). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 12(1), 18863.

-

ResearchGate. (2020). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol. Retrieved from [Link]

-

Sciforum. (2023, November 27). 1-Amino-2-naphthol-4-sulfonic Acid Functionalized Graphene Oxide: A Heterogeneous Nano-Catalyst for the One-Pot Synthesis of Tetraketone Derivatives. Retrieved from [Link]

-

DOI. (n.d.). Analytical methods for the determination of α-naphthol and β-naphthol in biological and environmental samples: a review. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijcmas.com [ijcmas.com]

- 4. pure-synth.com [pure-synth.com]

- 5. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 6. 1-Amino-2-naphthol synthesis - chemicalbook [chemicalbook.com]

The Solubility Dynamics of 1-Hydroxy-2-naphthylammonium Chloride: A Comparative Analysis in Water vs. Ethanol

Executive Summary

For researchers and drug development professionals, predicting the solubility of organic salts is usually straightforward: amine hydrochlorides are highly water-soluble. However, 1-Hydroxy-2-naphthylammonium chloride (also known as 2-amino-1-naphthol hydrochloride) presents a classic thermodynamic paradox. Despite possessing a highly polar, ionic ammonium chloride moiety, the compound exhibits poor aqueous solubility while dissolving readily in less polar solvents like ethanol[1]. This whitepaper provides an in-depth mechanistic analysis of this phenomenon, grounded in thermodynamic principles, and outlines field-proven experimental protocols that accommodate its unique physicochemical profile.

Chemical Identity and Structural Nuances

1-Hydroxy-2-naphthylammonium chloride (PubChem CID 39037) has the molecular formula

In synthetic chemistry, this compound is a critical precursor for the generation of azo dyes, photochromic spirooxazines, and 1,2-naphthoquinone[2][3]. However, its structural topology—specifically the juxtaposition of a massive hydrophobic aromatic core against adjacent polar functional groups—creates competing solvation demands that drastically alter its macroscopic solubility.

The Thermodynamic Paradox of Solvation

The dissolution of an organic salt is governed by the Gibbs free energy equation (

For 1-Hydroxy-2-naphthylammonium chloride, two structural factors disrupt this standard behavior:

-

The Hydrophobic Effect (Entropic Penalty): The bulky, planar naphthalene ring is highly hydrophobic. When introduced into water, it forces the surrounding water molecules to reorient into a highly ordered, ice-like clathrate cage[4]. This results in a massive decrease in entropy (

). In water, this entropic penalty outweighs the favorable enthalpy of ion hydration, rendering the overall -

Intramolecular and Intermolecular Hydrogen Bonding: Infrared (IR) spectroscopic studies of this compound reveal broad absorption bands in the 2800-3400 cm⁻¹ region, indicative of strong hydrogen bonding[5]. The spatial proximity of the -OH and

groups allows for the formation of stable intramolecular pseudo-rings, which effectively "hide" the polar hydrogen-bond donors from the solvent. Furthermore, strong intermolecular networks in the solid crystal lattice increase the energy required to separate the molecules[5].

Why Ethanol Succeeds Where Water Fails

Ethanol (

Thermodynamic pathways of 1-Hydroxy-2-naphthylammonium chloride solvation.

Comparative Solubility Data

The table below summarizes the contrasting physicochemical behavior of the compound in aqueous versus organic media.

| Solvent | Dielectric Constant ( | Solvation Mechanism | Macroscopic Solubility |

| Water | 78.4 | Ion-dipole interactions; Severe hydrophobic rejection | Slightly Soluble / Sparingly Soluble[1] |

| Ethanol | 24.5 | Amphiphilic synergy (Dispersion + H-bonding) | Soluble[1] |

| Diethyl Ether | 4.3 | Purely dispersion forces; Poor ion solvation | Soluble[1] |

Experimental Methodologies

To accurately work with this compound, laboratory workflows must be adapted to its solubility constraints. Below are two self-validating protocols: one for quantifying its solubility, and another demonstrating how synthetic chemists overcome its poor aqueous solubility in practice.

Standard gravimetric workflow for isothermal solubility determination.

Protocol 1: Isothermal Gravimetric Solubility Determination

Purpose: To establish exact thermodynamic solubility limits in target solvents.

-

Sample Preparation: Weigh an excess amount (e.g., 500 mg) of high-purity 1-Hydroxy-2-naphthylammonium chloride into a 20 mL amber glass vial (the compound is light and air-sensitive[5]).

-

Solvent Addition: Add exactly 10.0 mL of the test solvent (Deionized Water or Absolute Ethanol).

-

Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Rapidly filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solid lattice.

-

Gravimetric Analysis: Transfer exactly 5.0 mL of the clear filtrate to a pre-weighed glass petri dish. Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying in a vacuum oven at 40 °C until a constant weight is achieved. Calculate the solubility in mg/mL.

Protocol 2: Synthesis of 1,2-Naphthoquinone (Overcoming Aqueous Insoluble Limits)

Purpose: Demonstrating the causality between the compound's low water solubility and the extreme forcing conditions required for aqueous reactions. Because 1-hydroxy-2-naphthylammonium chloride is only sparingly soluble in water, synthetic oxidation reactions require massive solvent volumes and elevated temperatures to force dissolution prior to the reaction[3].

-

Preparation of Oxidant: Dissolve 240 g of ferric chloride hexahydrate in a mixture of 90 mL concentrated HCl and 200 mL water. Cool to room temperature[3].

-

Forced Dissolution: In a massive 5-L round-bottomed flask, add 80 g of 1-amino-2-naphthol hydrochloride. To force this into solution, add 3 Liters of water containing 5 mL of HCl, pre-heated to 35°C[3]. Note: The requirement of 3 Liters of water for just 80 g of an amine hydrochloride salt directly highlights the hydrophobic rejection of the naphthalene core.

-

Reaction: Shake vigorously for 1-2 minutes until dissolved, filter rapidly, and immediately add the oxidizing solution all at once[3].

-

Isolation: A voluminous yellow precipitate of 1,2-naphthoquinone will form immediately. Filter, wash with water, and dry[3].

Conclusion

The solubility profile of 1-Hydroxy-2-naphthylammonium chloride serves as a premier case study in physical organic chemistry. It proves that the presence of an ionizable salt moiety does not guarantee aqueous solubility if the parent framework exerts a dominant hydrophobic effect. By understanding the entropic penalty of water cavity formation and the amphiphilic solvating power of ethanol, formulation scientists and synthetic chemists can rationally select solvent systems that optimize reaction yields and analytical accuracy.

References

-

Chemistry LibreTexts. 4.4 Solubility. Retrieved from[Link]

Sources

- 1. 1-Amino-2-naphthol Hydrochloride | 1198-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 1-Hydroxy-2-naphthylammonium Chloride [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Hydroxy-2-naphthylammonium Chloride [benchchem.com]

1-Hydroxy-2-naphthylammonium Chloride (CID 12999318): A Comprehensive Technical Guide for Synthesis and Application

Abstract As a bifunctional aromatic building block, 1-Hydroxy-2-naphthylammonium chloride (widely known as 2-amino-1-naphthol hydrochloride) plays a pivotal role in the synthesis of advanced fluorophores, naphthoxazoles, and complex azo dyes. However, its handling and application require strict adherence to specific chemical environments due to its inherent oxidative instability and toxicological profile. This whitepaper provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols for the synthesis and utilization of this critical compound.

Chemical Identity & Physicochemical Profiling

The dual functionality of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups on adjacent carbons of the naphthalene ring makes this molecule highly reactive. In its free base form (2-amino-1-naphthol), the compound is exceptionally prone to aerial oxidation, rapidly degrading into 1,2-naphthoquinone. To ensure bench stability and reproducible reactivity, it is exclusively synthesized, stored, and commercialized as a hydrochloride salt[1].

Table 1: Physicochemical and Identification Profiling

| Parameter | Specification | Source |

| IUPAC Name | 2-aminonaphthalen-1-ol;hydrochloride | [1] |

| PubChem CID | 12999318 | [1] |

| CAS Registry Number | 41772-23-0 | |

| Molecular Formula | C₁₀H₁₀ClNO | [1] |

| Molecular Weight | 195.64 g/mol | [1] |

| Physical Form | Solid / Crystalline Powder | [2] |

Mechanistic Pathways of Synthesis

The most reliable and scalable method for synthesizing 1-hydroxy-2-naphthylammonium chloride is the nitrosation of 1-naphthol followed by acidic reduction.

Causality in Experimental Design

A critical failure point in this workflow is the choice of reducing agent. While alkaline reduction (e.g., using sodium dithionite) is common for other azo compounds, it is disastrous here. The free 2-amino-1-naphthol is highly unstable in basic conditions. By utilizing stannous chloride (SnCl₂) in concentrated hydrochloric acid, we create a controlled, acidic reducing environment. This ensures the immediate protonation of the newly formed amine, precipitating it as the stable hydrochloride salt and shielding it from oxidative degradation.

Figure 1: Synthetic route of 1-Hydroxy-2-naphthylammonium chloride via nitrosation and reduction.

Protocol 1: Synthesis and Isolation Workflow

Self-Validating Cue: The success of the reduction is visually confirmed when the yellow/brown nitroso suspension transitions to a pale, nearly colorless solution before crystallization.

-

Nitrosation : Dissolve 1-naphthol in a dilute NaOH solution and cool to 0°C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂). Dropwise, add concentrated HCl until the solution is acidic. Filter the precipitated 2-nitroso-1-naphthol and wash with cold water.

-

Acidic Reduction : Suspend the crude 2-nitroso-1-naphthol in a mixture of water and concentrated HCl. Gradually add stannous chloride dihydrate (SnCl₂·2H₂O). Heat the mixture gently to boiling until the solid dissolves and the solution clarifies.

-

Decolorization & Crystallization : Add activated decolorizing carbon to the hot solution, stir for 5 minutes, and perform a hot gravity filtration. Transfer the pale yellow filtrate to an ice bath. Add an equal volume of concentrated HCl. The common-ion effect will force the 1-hydroxy-2-naphthylammonium chloride to crash out as colorless needles.

-

Isolation : Collect the crystals via vacuum filtration on a Büchner funnel. Wash successively with ice-cold 20% HCl and anhydrous ether. Do not use heat to dry. The ether wash removes residual organic impurities and accelerates desiccation under a nitrogen stream.

Downstream Applications: Naphthoxazole Synthesis

1-Hydroxy-2-naphthylammonium chloride is heavily utilized in the synthesis of naphthoxazoles—highly fluorescent heterocyclic compounds used in organic light-emitting diodes (OLEDs) and biological imaging[3].

Causality in Experimental Design

To form the oxazole ring, the amine must condense with an aromatic aldehyde to form a Schiff base, followed by oxidative cyclization. Because our starting material is a hydrochloride salt, an in situ base is required. Sodium benzoate is selected because it is mild enough to liberate the free amine without triggering rapid auto-oxidation, while benzoic anhydride acts as a dehydrating agent to drive the cyclization at elevated temperatures (150–160°C)[3].

Figure 2: Synthesis of naphthoxazoles from 1-hydroxy-2-naphthylammonium chloride and aldehydes.

Protocol 2: Synthesis of 2-Phenylnaphth[1,2-d]oxazole

-

Reagent Mixing : In a round-bottom flask, intimately mix 1.0 g of 1-hydroxy-2-naphthylammonium chloride, 1.2 g of benzoic anhydride, and 0.75 g of sodium benzoate.

-

Thermal Cyclization : Submerge the flask in an oil bath pre-heated to 150-160°C. Maintain stirring and heating for 8 hours. The high thermal energy is required to overcome the activation barrier of the cyclization step.

-

Workup : Allow the reaction mixture to cool to room temperature. Quench the reaction by adding an excess of saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids and anhydride.

-

Purification : Subject the resulting residue to steam distillation. The highly conjugated 2-phenylnaphth[1,2-d]oxazole will co-distill with the steam. Extract the distillate with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield the purified fluorophore.

Toxicological Profile & Occupational Safety

When handling 1-hydroxy-2-naphthylammonium chloride, researchers must be acutely aware of its structural relationship to 2-naphthylamine, a notorious Group 1 human carcinogen known to cause bladder cancer[4].

While the addition of the hydroxyl group at the C1 position alters the steric and electronic landscape of the molecule, historical in vivo studies have demonstrated that 2-amino-1-naphthol hydrochloride retains carcinogenic properties[5]. The toxicity is driven by hepatic metabolic activation: the amine group undergoes N-hydroxylation followed by esterification, generating highly reactive nitrenium ions that intercalate and form covalent adducts with DNA.

Table 2: Hazard Classification (GHS)

| Hazard Code | Description | Category |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H318 / H319 | Causes serious eye damage / irritation | Eye Dam. 1 / Eye Irrit. 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

Data aggregated from .

Mandatory Safety Directives:

-

All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a high-velocity fume hood to prevent inhalation of dust (H335).

-

Nitrile gloves (double-layered) and chemical splash goggles are mandatory to mitigate severe eye damage (H318) and dermal absorption.

Conclusion

1-Hydroxy-2-naphthylammonium chloride is a highly versatile, yet sensitive, intermediate in organic synthesis. By understanding the causality behind its instability—and thereby strictly utilizing acidic environments and salt forms—researchers can reliably leverage this compound for the synthesis of complex heterocycles and dyes. Strict adherence to safety protocols is non-negotiable due to its toxicological lineage.

References

-

National Center for Biotechnology Information. "1-Naphthalenol, 2-amino-, hydrochloride (1:1) | CID 12999318". PubChem. [Link]

-

Somayajulu, V. V., & Subba Rao, N. V. (1964). "Search for Physiologically Active Compounds - Part IX. Synthesis of Naphthoxazoles from Amino-naphthols". Indian Academy of Sciences. [Link]

-

National Research Council. "2-NAPHTHYLAMINE - Chemical Agents and Related Occupations". NCBI Bookshelf. [Link]

-

Bonser, G. M., et al. (1952). "The Carcinogenic Properties of 2-Amino-1-Naphthol Hydrochloride and its Parent Amine 2-Naphthylamine". British Journal of Cancer, 6(4):412-24. [Link]

Sources

- 1. 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | C10H10ClNO | CID 12999318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-naphthol Hydrochloride | 41772-23-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Critical Role of Physicochemical Characterization in Pharmaceutical Development

An In-depth Technical Guide to the Physical Properties of Aminonaphthol Hydrochloride Salts

Aminonaphthol hydrochloride salts are a class of aromatic compounds that serve as crucial intermediates in the synthesis of a wide range of molecules, including dyes and active pharmaceutical ingredients (APIs).[1][2] Their utility in drug development, for instance in the preparation of antihemorrhagic compounds, necessitates a profound understanding of their physical properties.[3] The journey from a newly synthesized molecule to a safe, stable, and effective drug product is critically dependent on the meticulous characterization of its physicochemical properties. For aminonaphthol hydrochloride salts, properties such as solubility, stability, melting point, and solid-state form are not mere data points; they are determinants of a drug candidate's ultimate success, influencing everything from bioavailability and manufacturability to shelf-life and patient safety.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physical properties of aminonaphthol hydrochloride salts. Moving beyond a simple listing of data, we will delve into the causality behind experimental observations and describe robust, self-validating protocols for their characterization. As a senior application scientist, the emphasis here is on the practical implications of these properties and the logic that underpins the selection of analytical techniques.

Chapter 1: The Isomeric Landscape of Aminonaphthol Hydrochlorides

The term "aminonaphthol" can refer to several structural isomers, where the amino (-NH₂) and hydroxyl (-OH) groups are positioned at different locations on the naphthalene ring. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling. However, the specific arrangement of the functional groups dramatically influences the compound's physical and chemical behavior. The most commonly encountered isomers in research and synthesis are 4-amino-1-naphthol HCl and 1-amino-2-naphthol HCl. Understanding the specific isomer is the foundational step in any characterization workflow, as data is not interchangeable between them.

Chapter 2: Core Physical Properties and Their Impact on Drug Development

The following sections dissect the most critical physical properties of aminonaphthol hydrochloride salts, offering both mechanistic insights and practical methodologies for their assessment.

Appearance, Color, and Crystalline Form

The visual appearance of a drug substance is the first indicator of its purity and stability. For aminonaphthol hydrochlorides, this is a particularly vital parameter due to their inherent propensity for oxidative degradation.

Expertise & Experience: Pure, crystalline forms of these salts are often described as colorless or nearly colorless needles.[4][5] However, it is common to encounter materials that are pale brown, pink, purple, or light grey.[1][6][7] This coloration is not an intrinsic property but a red flag for degradation. The aminonaphthol moiety is highly susceptible to air oxidation, which converts it into colored 1,4-naphthoquinone-type structures.[3] The presence of even trace impurities or exposure to air during processing or storage can initiate this color change.[4] Therefore, observing a pink or purple hue is a qualitative but powerful indicator of potential chemical instability.

Data Summary: Appearance of Common Isomers

| Isomer | Reported Appearance (Pure) | Reported Appearance (Degraded/Common) | Citation(s) |

| 4-Amino-1-naphthol HCl | Small, nearly colorless needles | Pale brown to purple powder, pink/violet tint | [1][3][4] |

| 1-Amino-2-naphthol HCl | Colorless needles, crystalline product | Lilac to light grey fluffy powder | [5][6] |

Melting Point and Thermal Behavior

Thermal analysis provides a fingerprint of a compound's solid-state properties and thermal stability.

Expertise & Experience: Aminonaphthol hydrochloride salts typically do not exhibit a sharp, clean melting point. Instead, they decompose upon heating, a behavior that is crucial to distinguish from a true melt. This decomposition is often accompanied by a color change (darkening). For example, 4-amino-1-naphthol HCl is reported to decompose at approximately 273 °C, while 1-amino-2-naphthol HCl decomposes around 250-260 °C.[6][8][9][10]

This distinction is vital for drug development. A compound that decomposes at high temperatures may pose challenges during heat-intensive manufacturing processes like milling or hot-melt extrusion. Differential Scanning Calorimetry (DSC) is the authoritative technique for this analysis. An endothermic event on a DSC thermogram indicates a melt, while an exothermic event often signifies decomposition. Thermogravimetric Analysis (TGA) should be run in parallel to confirm mass loss associated with decomposition.

Data Summary: Thermal Properties of Common Isomers

| Isomer | Melting/Decomposition Point (°C) | Citation(s) |

| 4-Amino-1-naphthol HCl | 273 (dec.) | [8][9][10][11] |

| 1-Amino-2-naphthol HCl | 250 (dec.) | [6][12][13] |

| 4-Amino-2-methyl-1-naphthol HCl | 280-282 (dec.) | [14] |

Experimental Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and/or decomposition temperature of the aminonaphthol hydrochloride salt.

-

Instrumentation: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the pan with a lid.

-

Method:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C (or a suitable upper limit below significant decomposition) at a rate of 10 °C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis:

-

Analyze the resulting thermogram for thermal events.

-

The peak onset of an endotherm is typically reported as the melting point.

-

Sharp, exothermic peaks are indicative of decomposition.

-

-

Trustworthiness (Self-Validation):

-

Run a certified indium standard prior to the sample run to verify temperature and enthalpy accuracy. The measured onset of melting for indium should be within ±0.5 °C of the certified value (156.6 °C).

-

The baseline should be stable and free of significant drift.

-

Solubility

Aqueous solubility is a cornerstone of drug development, directly impacting a drug's absorption and bioavailability.

Expertise & Experience: The free base forms of aminonaphthols are sparingly soluble in water. The formation of a hydrochloride salt drastically increases aqueous solubility by protonating the basic amino group, creating an ionic species that is more readily solvated by polar water molecules. 4-Amino-1-naphthol HCl is described as being "very soluble in water".[3] The solubility of 1-amino-2-naphthol HCl is also noted as "soluble" in water, with slight solubility in methanol and DMSO.[6]

The pH of the medium is a critical factor. In basic conditions, the hydrochloride salt will convert to the less soluble free base, potentially causing precipitation. This is a key consideration for formulation design, especially for intravenous formulations where the drug encounters the physiological pH of blood (approx. 7.4). The "shake-flask" method remains the gold standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of the salt in a specified medium (e.g., water, phosphate-buffered saline pH 7.4).

-

Methodology:

-

Add an excess amount of the aminonaphthol HCl salt to a known volume of the test medium in a sealed vial. The excess solid is crucial to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Trustworthiness (Self-Validation):

-

The presence of undissolved solid material in the vial at the end of the experiment visually confirms that saturation was achieved.

-

Analyze samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points, confirming that equilibrium has been reached.

-

Stability and Degradation

The chemical stability of an API is paramount, affecting its safety, efficacy, and shelf life. As previously mentioned, the primary stability concern for aminonaphthol hydrochlorides is their sensitivity to atmospheric oxidation.

Expertise & Experience: The aminonaphthol system is electron-rich and readily oxidized, a process that can be accelerated by light, heat, and the presence of metal ions. The free base is generally less stable than the hydrochloride salt.[6] The oxidation product is typically a colored naphthoquinone or a related imine structure.[3][14] This degradation not only reduces the potency of the API but also introduces impurities that must be identified and toxicologically qualified.

To mitigate this, synthesis and purification procedures often incorporate a reducing agent or antioxidant, such as stannous chloride (SnCl₂).[2][5][6] For storage, it is authoritative best practice to keep these compounds in well-sealed containers, protected from light, and often under an inert atmosphere (e.g., nitrogen or argon).[6]

Diagram: Oxidative Degradation Pathway

Below is a simplified representation of the oxidative degradation pathway common to aminonaphthol compounds.

Caption: Simplified oxidative degradation pathway of aminonaphthol salts.

Experimental Protocol: Basic Forced Degradation Study

-

Objective: To identify potential degradation pathways and assess the intrinsic stability of the aminonaphthol HCl salt.

-

Methodology:

-

Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., water or methanol/water).

-

Expose the solutions to a set of stress conditions in parallel with a control sample protected from stress:

-

Acidic: 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 0.1 N NaOH at room temperature for 4 hours (expect rapid degradation).

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid sample in an oven at 80 °C for 48 hours.

-

Photolytic: Solution exposed to a calibrated light source (per ICH Q1B guidelines).

-

-

After the exposure period, analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent peak from all degradation products).

-

-

Trustworthiness (Self-Validation):

-

The analytical method must be validated for specificity. A photodiode array (PDA) detector is used to check for peak purity, ensuring that the parent API peak is not co-eluting with any degradants.

-

A mass balance should be calculated. The sum of the assay of the parent compound and the levels of all degradants should ideally be between 95% and 105% of the initial concentration, accounting for all the material.

-

Solid-State Properties: Polymorphism and Particle Size

For a solid dosage form, the arrangement of molecules in the crystal lattice (polymorphism) and the size of the particles are critical determinants of performance.

Expertise & Experience: While specific studies on the polymorphism of aminonaphthol hydrochlorides are not widely published, it is a fundamental property that must be investigated for any crystalline API. Different polymorphs (crystal forms) of the same compound can have different solubilities, dissolution rates, and stability profiles. A failure to identify and control the polymorphic form can lead to batch-to-batch variability and unpredictable clinical performance. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline form.

Particle size affects the dissolution rate via the Noyes-Whitney equation; smaller particles have a larger surface area, leading to faster dissolution.[15] This is especially important for poorly soluble compounds. For inhaled or injectable suspension products, particle size is a critical quality attribute affecting delivery and safety.[15][16] Laser diffraction is the most common method for particle size analysis in pharmaceutical development.

Diagram: Solid-State Characterization Workflow

This workflow illustrates the logical progression of experiments to fully characterize the solid form of a new batch of an aminonaphthol hydrochloride salt.

Caption: A logical workflow for the solid-state characterization of an API.

Experimental Protocol: Particle Size Distribution by Laser Diffraction

-

Objective: To measure the particle size distribution of the solid aminonaphthol HCl powder.

-

Instrumentation: Laser diffraction particle size analyzer with a dry powder dispersion unit.

-

Methodology (Dry Dispersion):

-

Select an appropriate dispersion pressure. The goal is to de-agglomerate the powder into primary particles without causing particle fracture. This is a critical method development step.

-

Add the sample powder to the feeder of the dry dispersion unit.

-

Initiate the measurement. The instrument will draw the powder into a stream of air, pass it through the laser beam, and measure the scattered light pattern.

-

The software calculates the particle size distribution based on the scattering pattern using the Mie or Fraunhofer optical model.

-

-

Data Analysis:

-

Report the distribution using key parameters:

-

D10: 10% of particles are smaller than this diameter.

-

D50 (Median): 50% of particles are smaller than this diameter.

-

D90: 90% of particles are smaller than this diameter.

-

-

-

Trustworthiness (Self-Validation):

-

The measurement should be reproducible. Perform at least three replicate measurements; the relative standard deviation (RSD) for the D50 value should typically be less than 5%.

-

Visually inspect the data for signs of incomplete dispersion (a large tail of fine particles that changes with dispersion pressure) or fracture (the appearance of new fine particle modes at high pressure).

-

Chapter 3: Summary and Best Practices for Handling and Storage

The physicochemical properties of aminonaphthol hydrochloride salts present a distinct set of challenges and considerations for the pharmaceutical scientist. Their high aqueous solubility is an advantage, but it is counterbalanced by significant chemical instability, primarily through oxidation.

Best Practices:

-

Procurement and Acceptance: Always treat color as a critical quality attribute. A colorless or white material is preferred; any pink or purple discoloration warrants further investigation into purity and degradation products.

-

Storage: Store all aminonaphthol hydrochloride salts in tightly sealed, opaque containers under an inert atmosphere (nitrogen or argon) and refrigerated if possible.[6] Protect from light at all times.

-

Handling: When weighing or transferring material, minimize its exposure to atmospheric oxygen. For solution-based work, consider using de-gassed solvents.

-

Formulation: The use of antioxidants (e.g., sulfites) and chelating agents (to sequester metal ion catalysts) should be considered in liquid formulations. Maintain a low pH where possible to improve stability.

-

Characterization: A full solid-state characterization (XRPD, DSC, TGA, Particle Size) should be performed on any new batch intended for preclinical or clinical studies to ensure consistency and control.

By adhering to these principles and employing the robust analytical methods described, researchers can effectively manage the challenges associated with these valuable compounds, ensuring the integrity of their research and the development of safe and effective medicines.

References

- Organic Syntheses Procedure. 1,4-aminonaphthol hydrochloride.

- Chem-Impex. 4-Amino-1-naphthol hydrochloride.

- ChemicalBook. 1-Amino-2-naphthol hydrochloride | 1198-27-2.

- Merck Index. 4-Amino-1-naphthol.

- Stenutz. 4-amino-1-naphthol hydrochloride.

- PubChem. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858.

- ChemicalBook. 4-Amino-1-naphthol hydrochloride | 5959-56-8.

- ChemicalBook. 1-Amino-2-naphthol hydrochloride manufacturers and suppliers in india.

- Sigma-Aldrich. 4-Amino-1-naphthol hydrochloride technical grade, 90%.

- Organic Syntheses Procedure. 1,2-Aminonaphthol Hydrochloride.

- Conscientia Beam. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo).

- Sigma-Aldrich. 4-Amino-1-naphthol technical grade, 90 5959-56-8.

- PureSynth. 1-Amino-2-Naphthol Hydrochloride 97.0%(HPLC).

- Shimadzu (France). Particle Size Analysis for Pharmaceuticals.

- Wikipedia. 4-Amino-2-methyl-1-naphthol.

- ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 3. 4-Amino-1-naphthol [drugfuture.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-Amino-2-naphthol hydrochloride | 1198-27-2 [chemicalbook.com]

- 7. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-amino-1-naphthol hydrochloride [stenutz.eu]

- 9. 4-Amino-1-naphthol hydrochloride | 5959-56-8 [chemicalbook.com]

- 10. 4-氨基-1-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Amino-1-naphthol technical grade, 90 5959-56-8 [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pure-synth.com [pure-synth.com]

- 14. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]

- 15. Particle Size Analysis for Pharmaceuticals : Shimadzu (France) [shimadzu.fr]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of naphth[1,2-d]oxazoles using 1-Hydroxy-2-naphthylammonium chloride

Application Note: Advanced Synthesis of Naphth[1,2-d]oxazoles from 1-Hydroxy-2-naphthylammonium Chloride

Executive Summary

Naphth[1,2-d]oxazoles represent a privileged class of extended

Mechanistic Rationale & Precursor Causality

Why use the hydrochloride salt? The free base, 2-amino-1-naphthol, is highly electron-rich and notoriously susceptible to rapid auto-oxidation in air, degrading into dark, tarry 1,2-naphthoquinone byproducts that ruin reaction yields. Utilizing 1-hydroxy-2-naphthylammonium chloride [1]. Upon heating or the addition of a mild base, the reactive free amine is liberated in situ, allowing immediate nucleophilic attack on the electrophile before unwanted side reactions can occur.

Pathway Causality: The synthesis fundamentally relies on the condensation of the 1-hydroxy-2-naphthylamine framework with a carbon electrophile. The pathway is dictated by the choice of this electrophile:

-

Aromatic Aldehydes (Oxidative Condensation): The reaction forms a Schiff base (imine), followed by intramolecular nucleophilic attack by the hydroxyl group to form a dihydrooxazole (oxazoline). A critical oxidation step is required to achieve aromaticity. Nitrobenzene is strategically employed here as both a high-boiling solvent and a mild oxidant to drive the final dehydrogenation.

-

Orthoesters (Direct Cyclization): Orthoesters provide a pre-oxidized carbon center. The reaction proceeds through an imidate intermediate, directly yielding the fully aromatic oxazole upon cyclization and elimination of alcohol, bypassing the need for an external oxidant.

Caption: Mechanistic pathway of naphth[1,2-d]oxazole synthesis via oxidative condensation.

Experimental Protocols

Method A: Classical Oxidative Condensation with Aromatic Aldehydes

This protocol leverages the dual solvent-oxidant properties of nitrobenzene, as established in the [2].

Reagents:

-

1-Hydroxy-2-naphthylammonium chloride (1.0 equiv, ~5 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.05 equiv, ~5.25 mmol)

-

Nitrobenzene (15 mL)

Step-by-Step Workflow:

-

In Situ Liberation & Condensation: Suspend 1-hydroxy-2-naphthylammonium chloride and the aromatic aldehyde in 15 mL of nitrobenzene in a 50 mL round-bottom flask equipped with a reflux condenser.

-